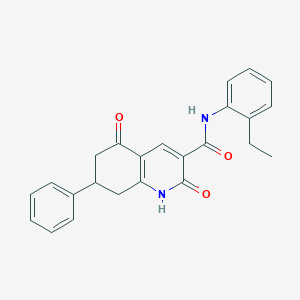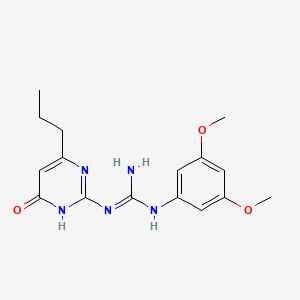
10H-phenothiazin-10-yl(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-phenothiazin-10-yl(thiophen-2-yl)methanone is an organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and solar cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-phenothiazin-10-yl(thiophen-2-yl)methanone typically involves the reaction of phenothiazine derivatives with thiophene-based compounds. One common method involves the use of a Friedel-Crafts acylation reaction, where phenothiazine is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
10H-phenothiazin-10-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Scientific Research Applications
10H-phenothiazin-10-yl(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 10H-phenothiazin-10-yl(thiophen-2-yl)methanone involves its interaction with molecular targets through various pathways:
Electron Transfer: The compound can participate in electron transfer processes, making it useful in optoelectronic applications.
Binding to Biological Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, widely used in pharmaceuticals and dyes.
Thiophene Derivatives: Compounds containing thiophene rings, known for their electronic properties.
Phenothiazine-Substituted Thiophenes: Similar compounds with variations in the substituents on the phenothiazine or thiophene rings.
Uniqueness
10H-phenothiazin-10-yl(thiophen-2-yl)methanone stands out due to its combined structural features of phenothiazine and thiophene, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications such as dye-sensitized solar cells and other optoelectronic devices .
Properties
Molecular Formula |
C17H11NOS2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
phenothiazin-10-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C17H11NOS2/c19-17(16-10-5-11-20-16)18-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)18/h1-11H |
InChI Key |
LMXPCTIBOZMTST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-(Morpholin-4-yl)-14-azatetracyclo[7.6.1.0(2,7).0(13,16)]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one](/img/structure/B11043008.png)
![4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043013.png)
![2-methyl-6-(methylsulfanyl)-7-(phenylsulfonyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11043023.png)
![4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline](/img/structure/B11043031.png)

![3-(5-bromothiophen-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043045.png)


![N,N'-bis(3,4-dichlorophenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11043072.png)
![1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11043085.png)

![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide](/img/structure/B11043102.png)
![1,3-dimethyl-7-(phenoxymethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11043107.png)
![3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043127.png)
